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Compound of Interest

Compound Name: Oseltamivir

Cat. No.: B000436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B

viruses. Traditional synthetic routes to oseltamivir have often relied on the use of potentially

hazardous azide reagents. This document details a practical and safer, azide-free synthesis of

oseltamivir starting from the inexpensive and readily available chiral building block, diethyl D-

tartrate. The synthesis proceeds in 11 steps and features two key transformations: an

asymmetric aza-Henry reaction to establish the crucial stereochemistry of the amino and nitro

groups, and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct

the cyclohexene ring. This approach provides an economical and scalable alternative for the

production of this essential medication.

Quantitative Data Summary
The following table summarizes the quantitative data for each step of the azide-free synthesis

of oseltamivir from diethyl D-tartrate, providing a clear overview of the efficiency of each

transformation.
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Step Intermediate Reaction
Reagents &
Conditions

Yield (%)

1 2 Acetalization
MeOH, H₂SO₄

(cat.), reflux
95

2 3
Oxidative

Cleavage

NaIO₄,

CH₂Cl₂/H₂O, 0

°C to rt

92

3 4 Imine Formation

(S)-(-)-1-

Phenylethylamin

e, CH₂Cl₂, rt

98

4 5
Asymmetric Aza-

Henry Reaction

CH₃NO₂, Et₃N,

CH₂Cl₂, -20 °C
85

5 6 N-Acetylation
Ac₂O, pyridine,

CH₂Cl₂, 0 °C to rt
96

6 7 Oxidation PCC, CH₂Cl₂, rt 88

7 8

Domino Nitro-

Michael/HWE

Reaction

(EtO)₂P(O)CH₂C

O₂Et, NaH, THF,

0 °C to rt

75

8 9
Nitro Group

Reduction

Zn, NH₄Cl,

EtOH/H₂O, rt
92

9 10 N-Dealkylation
H₂, Pd/C, EtOH,

rt
95

10 11 Etherification

3-pentanol,

MsCl, Et₃N,

CH₂Cl₂, 0 °C to rt

82

11 Oseltamivir (12) Final Product - -

Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
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Caption: Azide-free synthetic workflow for Oseltamivir from Diethyl D-tartrate.

Experimental Protocols
Detailed methodologies for the key experiments in the azide-free synthesis of oseltamivir are

provided below.

Step 1: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-
4,5-dicarboxylic acid diethyl ester (2)
To a solution of diethyl D-tartrate (1.0 eq) in methanol, a catalytic amount of concentrated

sulfuric acid is added. The mixture is stirred and heated to reflux for 2 hours. After cooling to

room temperature, the solvent is removed under reduced pressure. The residue is dissolved in

dichloromethane and washed with saturated sodium bicarbonate solution and brine. The

organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford

compound 2 as a colorless oil (95% yield).

Step 2: Synthesis of (R)-2,3-dihydroxy-succinaldehyde
bis(dimethyl acetal) (3)
Compound 2 (1.0 eq) is dissolved in a mixture of dichloromethane and water (1:1). Sodium

periodate (2.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room

temperature for 3 hours. The solid is filtered off, and the filtrate is extracted with

dichloromethane. The combined organic layers are washed with saturated sodium thiosulfate

solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced
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pressure to give aldehyde 3 (92% yield), which is used in the next step without further

purification.

Step 3: Synthesis of (R)-2-((S)-1-
phenylethylamino)acetaldehyde dimethyl acetal (4)
To a solution of aldehyde 3 (1.0 eq) in dichloromethane, (S)-(-)-1-phenylethylamine (1.0 eq) is

added, and the mixture is stirred at room temperature for 2 hours. The solvent is then removed

under reduced pressure to yield the crude imine 4 (98% yield), which is used immediately in

the subsequent step.

Step 4: Asymmetric Aza-Henry Reaction to Synthesize
(R)-N-((R)-2-nitro-1-phenylethyl)glycine methyl ester (5)
The crude imine 4 (1.0 eq) is dissolved in dichloromethane, and nitromethane (5.0 eq) is

added. The solution is cooled to -20 °C, and triethylamine (1.2 eq) is added dropwise. The

reaction is stirred at -20 °C for 24 hours. The mixture is then quenched with saturated

ammonium chloride solution and extracted with dichloromethane. The combined organic layers

are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is

purified by flash column chromatography on silica gel to afford the nitroamine 5 as a yellow oil

(85% yield).

Step 5: N-Acetylation to Synthesize (R)-N-acetyl-N-
((R)-2-nitro-1-phenylethyl)glycine methyl ester (6)
To a solution of nitroamine 5 (1.0 eq) and pyridine (2.0 eq) in dichloromethane at 0 °C, acetic

anhydride (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room

temperature and stirred for 4 hours. The mixture is then diluted with dichloromethane and

washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The

organic layer is dried over anhydrous sodium sulfate and concentrated to give the acetamide 6

(96% yield).

Step 6: Oxidation to Aldehyde (7)
To a solution of alcohol 6 (1.0 eq) in dichloromethane, pyridinium chlorochromate (PCC, 1.5 eq)

is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is
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then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure

to afford the aldehyde 7 (88% yield).

Step 7: Domino Nitro-Michael/Horner-Wadsworth-
Emmons Reaction to Synthesize Ethyl (3R,4R,5S)-4-
acetamido-5-nitro-3-((S)-1-phenylethylamino)cyclohex-1-
enecarboxylate (8)
To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, a

solution of triethyl phosphonoacetate (1.2 eq) in THF is added dropwise. The mixture is stirred

for 30 minutes at 0 °C. A solution of aldehyde 7 (1.0 eq) in THF is then added, and the reaction

is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with

saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The

residue is purified by column chromatography to give the cyclohexene derivative 8 as a white

solid (75% yield).

Step 8: Reduction of Nitro Group to Amine (9)
To a solution of the nitro compound 8 (1.0 eq) in a mixture of ethanol and water (4:1),

ammonium chloride (5.0 eq) and zinc powder (10.0 eq) are added. The mixture is stirred

vigorously at room temperature for 3 hours. The reaction mixture is filtered through Celite, and

the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated

sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium

sulfate and concentrated to afford the amine 9 (92% yield).

Step 9: N-Dealkylation to Synthesize Ethyl (3R,4R,5S)-4-
acetamido-5-amino-3-hydroxycyclohex-1-
enecarboxylate (10)
The protected amine 9 (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is

added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24

hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to

give the primary amine 10 (95% yield).
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Step 10: Etherification to Synthesize Ethyl (3R,4R,5S)-4-
acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-
enecarboxylate (11)

To cite this document: BenchChem. [Azide-Free Synthesis of Oseltamivir from Diethyl D-
Tartrate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b000436#azide-free-synthesis-of-oseltamivir-from-
diethyl-d-tartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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